molecular formula C17H23NO4S B2672595 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one CAS No. 1448029-65-9

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2672595
CAS No.: 1448029-65-9
M. Wt: 337.43
InChI Key: HUSLAEXGYOEXAZ-UHFFFAOYSA-N
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Description

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one is a synthetic organic compound characterized by a piperidine ring substituted with a methoxyphenyl sulfonyl group and a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Pentenone Chain: The final step involves the alkylation of the sulfonylated piperidine with a suitable pentenone derivative under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pentenone chain can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Hydroxyl or carboxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine core.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets, providing insights into enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxyphenyl sulfonyl group can interact with amino acid residues in the active site of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfonyl)piperidine-4-carbaldehyde: Similar in structure but with a carbaldehyde group instead of a pentenone chain.

    4-(4-Methoxyphenyl)piperidine hydrochloride: Lacks the sulfonyl group but has a similar piperidine core.

Uniqueness

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one is unique due to the combination of its methoxyphenyl sulfonyl group and pentenone chain, which confer distinct chemical properties and potential biological activities. This makes it a versatile compound for various research applications.

By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in different scientific fields.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-3-4-5-17(19)18-12-10-16(11-13-18)23(20,21)15-8-6-14(22-2)7-9-15/h3,6-9,16H,1,4-5,10-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSLAEXGYOEXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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